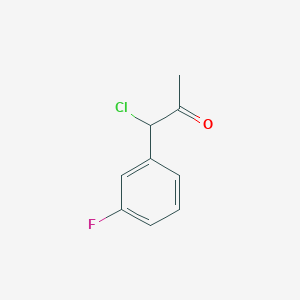1-Chloro-1-(3-fluorophenyl)propan-2-one
CAS No.:
Cat. No.: VC18811822
Molecular Formula: C9H8ClFO
Molecular Weight: 186.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8ClFO |
|---|---|
| Molecular Weight | 186.61 g/mol |
| IUPAC Name | 1-chloro-1-(3-fluorophenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H8ClFO/c1-6(12)9(10)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |
| Standard InChI Key | VKMDZZOGPQVQFV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=CC=C1)F)Cl |
Introduction
1-Chloro-1-(3-fluorophenyl)propan-2-one is an organic compound characterized by its molecular formula C9H8ClFO. It is classified as an organic halide due to the presence of a chlorine atom in its structure and also falls under the category of ketones because it contains a carbonyl group adjacent to a halogen-substituted carbon . This compound appears as a colorless to pale yellow liquid and is notable for its applications in various fields, particularly in organic synthesis and medicinal chemistry.
Synthesis of 1-Chloro-1-(3-fluorophenyl)propan-2-one
The synthesis of 1-Chloro-1-(3-fluorophenyl)propan-2-one typically involves the Friedel-Crafts acylation of 3-fluorobenzene using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction occurs under anhydrous conditions to minimize side reactions, making it suitable for both laboratory and industrial production settings.
Synthesis Steps:
-
Preparation of Reactants: Equimolar amounts of 3-fluorobenzene and chloroacetyl chloride are prepared.
-
Reaction Setup: The reactants are mixed in an inert solvent like dichloromethane.
-
Catalyst Addition: Aluminum chloride is added to the mixture at low temperatures.
-
Quenching: The reaction is quenched with water to isolate the product.
Applications and Reactions
1-Chloro-1-(3-fluorophenyl)propan-2-one participates in several chemical reactions, including nucleophilic substitutions, which typically proceed under basic conditions to enhance nucleophile reactivity. Its unique structural characteristics position it as a valuable tool in both academic research and industrial processes.
Applications:
-
Organic Synthesis: Used as an intermediate in synthesizing complex organic molecules.
-
Medicinal Chemistry: Potential applications in drug development due to its reactivity with biological systems.
Mechanism of Action
The compound acts as an electrophile, capable of reacting with nucleophilic sites on enzymes or proteins, leading to modifications that may inhibit or alter enzyme activity. This interaction can significantly affect various biological pathways and cellular functions.
Research Findings
Research on 1-Chloro-1-(3-fluorophenyl)propan-2-one highlights its versatility in chemical synthesis and its potential in medicinal applications. Its reactivity is influenced by the presence of both chlorine and fluorine atoms, contributing to its unique properties and uses in scientific research and industrial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume